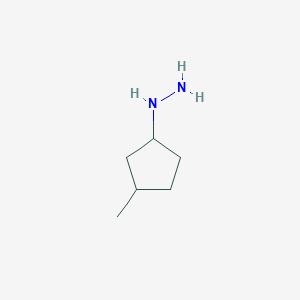
1-(3-Methylcyclopentyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclopentyl)hydrazine is an organic compound with the molecular formula C₆H₁₄N₂ It is a derivative of hydrazine, characterized by the presence of a hydrazine group attached to a 3-methylcyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclopentyl)hydrazine typically involves the reaction of 3-methylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:
3-Methylcyclopentanone+Hydrazine→this compound
The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-(3-Methylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
科学的研究の応用
1-(3-Methylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(3-Methylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of cellular signaling.
類似化合物との比較
Similar Compounds
Hydrazine (N₂H₄): A simple hydrazine compound with similar reactivity but different structural properties.
Monomethylhydrazine (CH₃NHNH₂): A methylated derivative of hydrazine with distinct chemical and biological properties.
Unsymmetrical Dimethylhydrazine ((CH₃)₂NNH₂): Another methylated hydrazine compound used in various applications, including as a rocket propellant.
Uniqueness
1-(3-Methylcyclopentyl)hydrazine is unique due to the presence of the 3-methylcyclopentyl ring, which imparts distinct steric and electronic properties
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(3-methylcyclopentyl)hydrazine |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-6(4-5)8-7/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
IKMMUVYSVDIQEB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


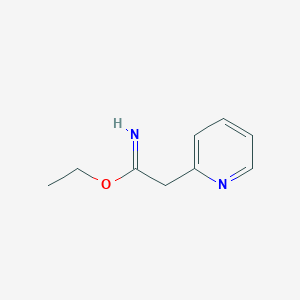

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
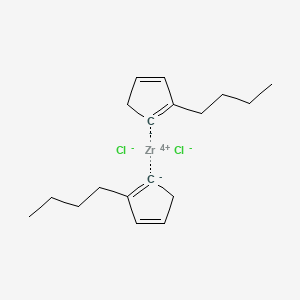
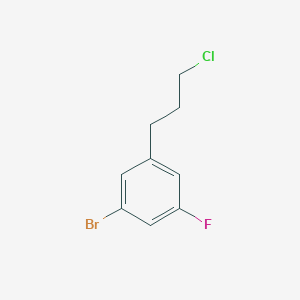
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)


![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
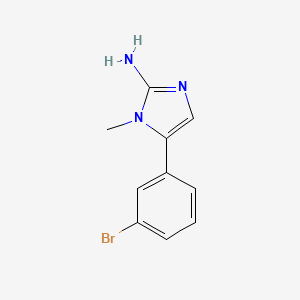
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
